

Discovery and history of Casuarinin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cascarin
Cat. No.:	B600405

[Get Quote](#)

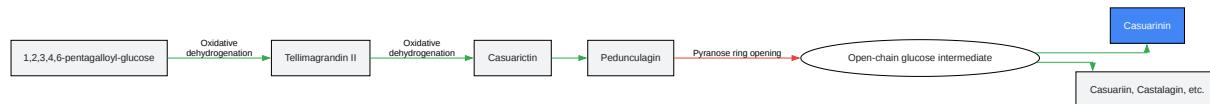
An In-depth Technical Guide to Casuarinin for Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins characterized by a glucose core with multiple ester-linked gallic acid units that are oxidatively coupled.^[1] First isolated from *Casuarina stricta*, it has since been identified in various other plant species.^{[2][3]} Casuarinin has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects.^{[4][5][6]} This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, biological activities, and experimental protocols related to casuarinin, with a focus on its underlying mechanisms of action.

Discovery and History

Casuarinin was first isolated and its structure elucidated in 1983 by Okuda, Yoshida, Ashida, and Yazaki from the leaves of *Casuarina stricta*.^{[2][3][7]} In the same study, other ellagitannins such as casuarictin, strictinin, casuariin, and stachyurin were also identified.^[3] Subsequent research has led to the identification of casuarinin in other plant species, including the pericarp of pomegranates (*Punica granatum*), *Stachyurus* species, *Alnus sieboldiana*, and *Plinia cauliflora*.^{[2][6]}


Chemical Properties

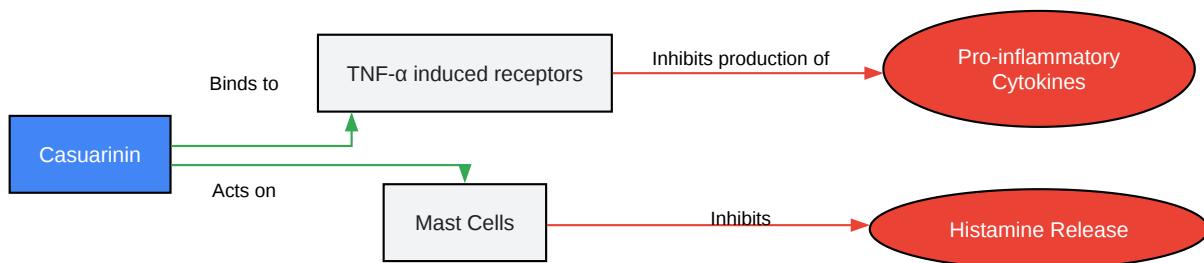
Casuarinin is a complex polyphenolic compound with an open-chain glucose core.[\[1\]](#) It is a structural isomer of casuarictin.[\[1\]](#)[\[2\]](#) The key chemical properties of casuarinin are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₄₁ H ₂₈ O ₂₆	[2] [4] [8]
Molar Mass	936.64 g/mol	[2]
Exact Mass	936.0869	[8]
Appearance	Pale yellow amorphous powder	[7]
Purity	Min. 95%	[4]
CAS Number	79786-01-9	[2] [8]

Biosynthesis

The biosynthesis of casuarinin, like other ellagitannins, begins with 1,2,3,4,6-pentagalloyl-glucose.[\[2\]](#)[\[9\]](#) This precursor undergoes oxidative dehydrogenation to form tellimagrandin II and subsequently casuarictin.[\[2\]](#)[\[9\]](#) Following the conversion of casuarictin to pedunculagin, the pyranose ring of the glucose molecule opens.[\[2\]](#) This ring-opening step leads to the formation of a family of related compounds, including casuarinin, casuariin, castalagin, and vescalagin.[\[2\]](#)

[Click to download full resolution via product page](#)


Caption: Biosynthetic pathway of Casuarinin.

Biological Activities and Mechanisms of Action

Casuarinin exhibits a wide range of pharmacological activities, which are detailed below.

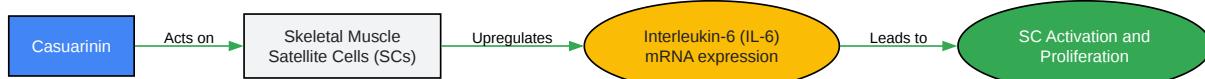
Anti-inflammatory Activity

Casuarinin has demonstrated significant anti-inflammatory properties. It has been shown to bind to TNF- α induced receptors on basophilic leukemia and carcinoma cell lines, leading to a reduction in the production of pro-inflammatory cytokines.^[4] Additionally, it may exert its anti-inflammatory effects by inhibiting the release of histamine from mast cells.^[4]

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory mechanism of Casuarinin.

Anti-cancer Activity


Casuarinin has been reported to have an apoptotic effect on tumor cells.^[4] One study found that casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.^[8]

Antioxidant Activity

Casuarinin has shown strong antioxidant activity in various assays, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays, as well as the oxygen radical absorbance capacity (ORAC) assay.^[5] It has also been shown to protect cultured Madin-Darby canine kidney (MDCK) cells from hydrogen peroxide-induced oxidative stress and DNA damage.^[8]

Skeletal Muscle Satellite Cell Activation

A study on Lemon Myrtle (*Backhousia citriodora*) extract identified casuarinin as the active compound responsible for the activation of skeletal muscle satellite cells (SCs).^{[1][10]} This activation was associated with the upregulation of interleukin-6 (IL-6) mRNA expression, which is crucial for SC activation and proliferation.^{[1][10]} The overall structure of casuarinin was found to be critical for this activity.^[1]

[Click to download full resolution via product page](#)

Caption: Casuarinin-induced skeletal muscle satellite cell activation.

Other Activities

- Carbonic Anhydrase Inhibition: Casuarinin is a highly active inhibitor of carbonic anhydrase.
[\[2\]](#)[\[8\]](#)
- Anti-Candida Activity: A bioactivity-guided study on *Plinia cauliflora* leaves identified casuarinin as the major component with antifungal activity against *Candida* species.
[\[6\]](#)
- Anti-acne Activity: Casuarinin has demonstrated strong inhibitory activities in DPPH scavenging and nitric oxide (NO) production assays, as well as anti-inflammatory and anti-acne activities through western blotting (NLRP3, IL-1 β , and 5 α -reductase).
[\[5\]](#)

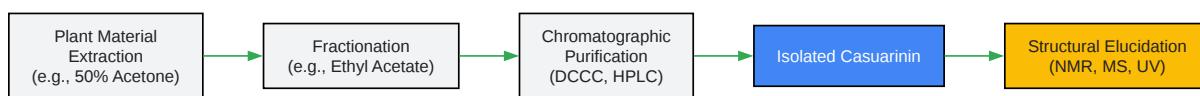
Experimental Protocols

Extraction and Isolation

A common method for the isolation of casuarinin involves the following steps:

- Extraction: The plant material (e.g., leaves) is extracted with a solvent such as 50% acetone or methanol.
[\[5\]](#)[\[7\]](#)
- Fractionation: The crude extract is then partitioned. For instance, an ethyl acetate soluble fraction can be obtained.
[\[7\]](#)

- Chromatography: The active fraction is subjected to chromatographic separation.
 - Droplet Counter-Current Chromatography (DCCC): This technique was used in the initial isolation of casuarinin.[7]
 - Semi-preparative High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a gradient elution of methanol and water (acidified with trifluoroacetic acid) to purify casuarinin.[6]
 - Column Chromatography: A multi-step column chromatography approach using Diaion HP-20 and Toyopearl HW-40C has also been described.[10]


Structural Elucidation

The structure of casuarinin has been determined using a combination of spectroscopic techniques:

- Ultraviolet (UV) Spectroscopy[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (^1H and ^{13}C) and 2D NMR techniques are employed for detailed structural assignment.[6][7]
- Mass Spectrometry (MS)[6]

Total Synthesis

The total synthesis of casuarinin has been achieved, which is significant for enabling future structure-activity relationship studies.[11] A key step in the synthesis involves the stereoselective construction of the C-glycosidic bond using a benzyl oxime group that opens the glucopyranose ring and serves as a scaffold.[11]

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and analysis of Casuarinin.

Conclusion

Casuarinin is a multifaceted natural product with a complex chemical structure and a broad spectrum of biological activities. Its potential applications in the pharmaceutical and nutraceutical industries are vast, ranging from anti-inflammatory and anti-cancer therapies to agents that promote muscle health. The successful total synthesis of casuarinin opens up new avenues for the development of novel analogs with enhanced therapeutic properties. Further research into its mechanisms of action and clinical efficacy is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, Casuarinin, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casuarinin - Wikipedia [en.wikipedia.org]
- 3. Tannins of Casuarina and Stachyurus species. Part 1. Structures of pendunculagin, casuarictin, strictinin, casuarinin, casuariin, and stachyurin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Casuarinin | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Candida Targets and Cytotoxicity of Casuarinin Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. medkoo.com [medkoo.com]
- 9. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 10. mdpi.com [mdpi.com]
- 11. Total Synthesis of Casuarinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Discovery and history of Casuarinin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600405#discovery-and-history-of-casuarinin\]](https://www.benchchem.com/product/b600405#discovery-and-history-of-casuarinin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com